BPDBA

GABA transporter pharmacology subtype selectivity BGT-1 inhibitor screening

BPDBA (CAS 312281-74-6; molecular formula C₁₉H₂₀Cl₂N₂O, MW 363.28) is a fully synthetic, small-molecule noncompetitive inhibitor of the human betaine/GABA transporter 1 (hBGT-1/SLC6A12), a member of the solute carrier 6 (SLC6) family of sodium-dependent GABA transporters. It was identified from a focused library screen at cells expressing hBGT-1 using a [³H]GABA uptake assay and was characterized as a subtype‑selective inhibitor exhibiting no significant inhibitory activity at the other three human GAT subtypes (hGAT-1, hGAT-2, hGAT-3).

Molecular Formula C19H20Cl2N2O
Molecular Weight 363.3 g/mol
Cat. No. B15619635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPDBA
Molecular FormulaC19H20Cl2N2O
Molecular Weight363.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H20Cl2N2O/c20-15-6-7-17(18(21)12-15)19(24)22-16-8-10-23(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,24)
InChIKeyOIDACLQVAGIDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>54.5 [ug/mL] (The mean of the results at pH 7.4)

BPDBA (N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide) – Baseline Identity for Selective BGT-1 Transporter Procurement


BPDBA (CAS 312281-74-6; molecular formula C₁₉H₂₀Cl₂N₂O, MW 363.28) is a fully synthetic, small-molecule noncompetitive inhibitor of the human betaine/GABA transporter 1 (hBGT-1/SLC6A12), a member of the solute carrier 6 (SLC6) family of sodium-dependent GABA transporters [1]. It was identified from a focused library screen at cells expressing hBGT-1 using a [³H]GABA uptake assay and was characterized as a subtype‑selective inhibitor exhibiting no significant inhibitory activity at the other three human GAT subtypes (hGAT-1, hGAT-2, hGAT-3) [1]. A subsequent structure–activity relationship (SAR) study of 71 analogues confirmed its noncompetitive pharmacological profile and proposed an allosteric binding pocket within transmembrane helix 10 (TM10) of hBGT-1 [2]. Commercial suppliers routinely offer BPDBA at ≥98% purity (HPLC), with confirmed solubility in DMSO (≥100 mg/mL) [3].

Why BGT-1 Inhibitor Analogs Cannot Substitute for BPDBA in Subtype-Selective Pharmacological Studies


The GABA transporter family comprises four pharmacologically distinct subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) with overlapping substrate recognition but divergent inhibitor sensitivity, tissue distribution, and physiological roles [1]. Most commercially available GAT inhibitors—including tiagabine (GAT-1-selective, IC₅₀ ~67 nM at hGAT-1), NO-711 (GAT-1-selective, IC₅₀ 0.04 μM at hGAT-1, 622 μM at hBGT-1), and (S)-SNAP-5114 (GAT-3-preferring, ≥100 μM at BGT-1)—were optimized for GAT-1 or GAT-3 and exhibit negligible or no activity at hBGT-1 at concentrations that achieve full occupancy of their primary target [2][3]. Conversely, dual GAT-1/BGT-1 inhibitors such as EF1502 (equipotent at mouse GAT-1 and GAT-2/BGT-1) and NNC 05-2090 (Ki values of 1.4, 15, 19, and 41 μM at hBGT-1, hGAT-3, hGAT-1, and hGAT-2, respectively) lack the BGT-1‑exclusive selectivity required to deconvolve BGT-1‑specific pharmacological effects from those mediated by other GAT subtypes [4]. BPDBA is unique in that it combines two characteristics not found together in any other publicly disclosed BGT-1 ligand: (i) strict subtype selectivity—no significant inhibition of hGAT-1, hGAT-2, or hGAT-3 at concentrations that fully inhibit hBGT-1—and (ii) a noncompetitive, allosteric mechanism of inhibition that does not compete with GABA or betaine at the orthosteric site [1][5]. These properties make BPDBA irreplaceable for experiments requiring isolation of BGT-1 function from other GABA transporter subtypes or investigation of allosteric modulation of SLC6 transporters.

BPDBA Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Subtype Selectivity: BPDBA vs. EF1502, Tiagabine, SNAP-5114, and NO-711 at the Four Human GABA Transporters

In the primary discovery study, BPDBA exhibited no significant inhibitory activity at hGAT-1, hGAT-2, or hGAT-3 when tested in [³H]GABA uptake assays at concentrations sufficient to fully inhibit hBGT-1 [1]. By contrast, EF1502 is equipotent at mouse GAT-1 and GAT-2/BGT-1 and lacks BGT-1 selectivity [2]; tiagabine is a highly selective GAT-1 inhibitor (IC₅₀ ~67 nM at hGAT-1) with negligible BGT-1 activity [3]; (S)-SNAP-5114 displays IC₅₀ values of 5 μM at hGAT-3 and ≥100 μM at BGT-1 [4]; and NO-711 (NNC-711) shows an IC₅₀ of 0.04 μM at hGAT-1 but 622 μM at hBGT-1—a >15,000-fold selectivity gap in favor of GAT-1 .

GABA transporter pharmacology subtype selectivity BGT-1 inhibitor screening

Mechanism of Inhibition: Noncompetitive Allosteric Binding vs. Competitive Orthosteric Inhibitors

BPDBA acts as a noncompetitive inhibitor of hBGT-1—it reduces the maximal rate (Vₘₐₓ) of GABA uptake without affecting the apparent affinity (Kₘ) of the transporter for GABA, consistent with binding to a site topographically distinct from the orthosteric substrate-binding pocket [1]. The Jørgensen et al. (2017) SAR study subsequently proposed, through site-directed mutagenesis and computational docking into a hBGT-1 homology model, that BPDBA and its analogues occupy an allosteric pocket formed by residues within TM10 of BGT-1, analogous to the allosteric site revealed in the human serotonin transporter (hSERT) crystal structure [2]. In contrast, tiagabine, NO-711, and ATPCA are competitive orthosteric inhibitors or substrate-inhibitors that directly compete with GABA binding; EF1502 and SBV2-114 exhibit biphasic inhibition profiles that preclude simple competitive or noncompetitive classification [3][4].

allosteric modulation transporter pharmacology noncompetitive inhibition

SAR-Guided Analogue Differentiation: BPDBA vs. Compound 26m – Solubility and Off-Target Profile Trade-offs

The Jørgensen et al. (2017) study synthesized and pharmacologically characterized 71 analogues of BPDBA (compound 5), identifying compound 26m—a 2,4-Cl substituted 3-pyridine analogue—that retained BGT-1 inhibitory activity while demonstrating improved aqueous solubility and a superior off-target profile compared to the parent BPDBA [1]. This within-series comparison establishes a clear performance gradient: BPDBA possesses higher potency and better-validated subtype selectivity (published across independent labs), whereas 26m offers better developability characteristics at the expense of reduced pharmacological characterization depth.

structure-activity relationship medicinal chemistry optimization solubility improvement

Predicted Oral Absorption and Blood-Brain Barrier Penetration: BPDBA vs. Clinical-Stage GAT-1 Inhibitors

BPDBA is predicted by in silico models to possess favorable oral absorption and blood-brain barrier (BBB) penetration properties . While this prediction has not been independently confirmed by in vivo pharmacokinetic studies and must be interpreted with caution, it suggests that BPDBA is structurally compatible with CNS target engagement. In contrast, many conventional GAT inhibitors such as tiagabine and NO-711 are established CNS-penetrant anticonvulsants with published brain-to-plasma ratios and in vivo efficacy data, but their selectivity profiles preclude their use as BGT-1–specific tools [1].

CNS drug delivery blood-brain barrier permeability oral bioavailability prediction

Chemical Identity and Commercial Availability: Specification Benchmarks for Quality-Controlled Procurement

BPDBA (IUPAC: N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide; CAS 312281-74-6; MF C₁₉H₂₀Cl₂N₂O; MW 363.28) is commercially available from multiple suppliers at ≥98% purity (HPLC), with typical lot-specific purity specifications ranging from 98.45% to 99.86% . Confirmed DMSO solubility of 100 mg/mL (275.27 mM) supports in vitro assay preparation at concentrations well above the hBGT-1 IC₅₀ [1]. Standard storage conditions are -20°C as solid (stable ≥2 years) or -80°C in DMSO stock solutions (use within 6 months), with avoidance of repeated freeze-thaw cycles recommended . No polymorphism or hygroscopicity issues have been reported.

compound quality control chemical purity specification research reagent procurement

BPDBA Application Scenarios: Evidence-Based Deployment for BGT-1–Focused Research and Screening Campaigns


Pharmacological Isolation of hBGT-1 Function in Native Tissue Preparations

In brain slice electrophysiology or synaptosomal GABA uptake experiments where multiple GAT subtypes are co-expressed, BPDBA (20–35 μM) can selectively silence hBGT-1/mGAT-2–mediated transport without affecting GAT-1, GAT-2, or GAT-3 activity [1]. Co-application of BPDBA with a GAT-1–selective inhibitor (e.g., tiagabine or NO-711) enables complete and subtype-discriminable blockade of the two major neuronal and glial GABA uptake pathways, a protocol not achievable with dual GAT-1/BGT-1 inhibitors such as EF1502 [2].

Allosteric Modulator Screening Cascade Reference Standard

Because BPDBA binds to the TM10 allosteric pocket of hBGT-1 with a well-characterized noncompetitive mechanism, it can serve as the positive control or reference ligand in fluorescence-based membrane potential (FMP) or radioligand binding assays designed to identify novel allosteric modulators of SLC6 transporters [1]. Its noncompetitive profile eliminates confounding effects from substrate competition, making it superior to ATPCA for allosteric-site screening campaigns [2].

SAR Benchmarking and Medicinal Chemistry Lead Optimization

As the progenitor of a 71-compound analogue series with published structure-activity relationships, BPDBA is the essential reference standard against which newly synthesized BGT-1 inhibitor candidates should be benchmarked for potency, subtype selectivity, and mechanism of action. Procurement and parallel testing of BPDBA alongside novel analogues ensures continuity with the published literature and enables direct comparison of selectivity and potency improvements (e.g., relative to analogue 26m) [3].

In Vivo Target Engagement Studies Requiring BGT-1–Exclusive Pharmacology

In rodent models of epilepsy, neuropathic pain, or other CNS disorders where BGT-1 has been genetically or pharmacologically implicated, BPDBA is the only currently available tool compound that can be administered (predicted oral absorption and BBB penetration) to test the hypothesis that BGT-1–specific inhibition—distinct from combined GAT-1/BGT-1 inhibition—produces therapeutic effects [1]. Researchers should note that in vivo pharmacokinetic validation for BPDBA has not been published and should be performed as part of the experimental workflow .

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